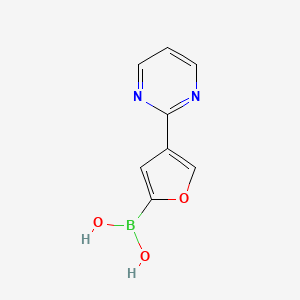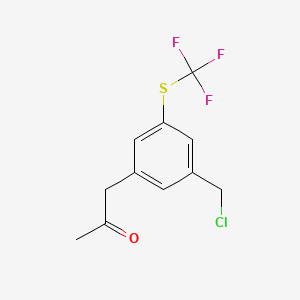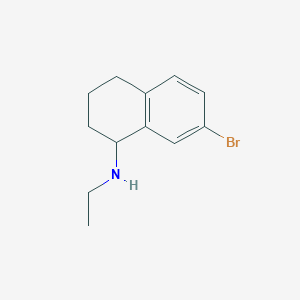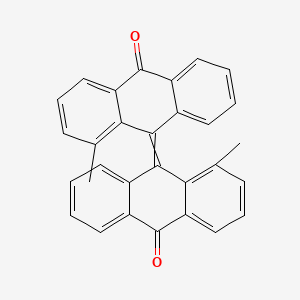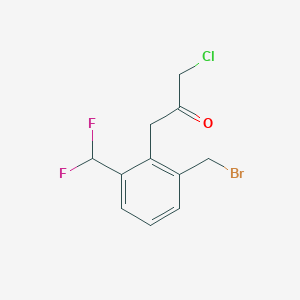
1-(Diphenylphosphaneyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphaneyl)propan-2-amine is an organophosphorus compound with the molecular formula C15H18NP. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes. This compound is known for its applications in organic synthesis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphaneyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 1-bromo-2-propanamine under controlled conditions. The reaction typically requires a base such as sodium hydride to deprotonate the diphenylphosphine, facilitating the nucleophilic attack on the brominated amine.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylphosphaneyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphaneyl)propan-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphaneyl)propan-2-amine involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize metal complexes and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
3-(Diphenylphosphino)-1-propylamine: Another phosphine ligand with similar properties.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness: 1-(Diphenylphosphaneyl)propan-2-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. Its versatility in both organic synthesis and coordination chemistry sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H18NP |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
1-diphenylphosphanylpropan-2-amine |
InChI |
InChI=1S/C15H18NP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12,16H2,1H3 |
Clave InChI |
ZFHKTVKTODLXRW-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)

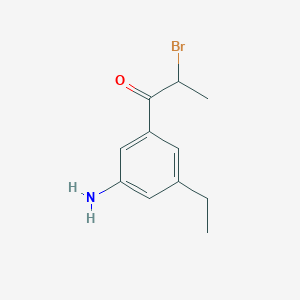
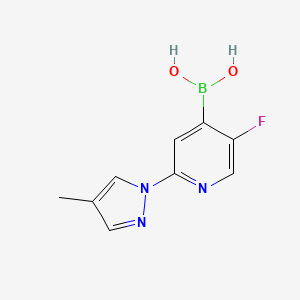
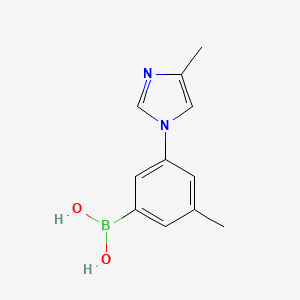
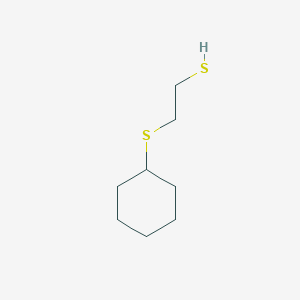
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
